REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8]2([NH:12]C(OCC3C=CC=CC=3)=O)[CH2:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.C([O-])=O.[NH4+]>CO.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([C:8]2([NH2:12])[CH2:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
1-(3-fluorophenyl)cyclobutanecarbamic acid, benzyl ester
|
Quantity
|
8.25 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C1(CCC1)NC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
5.04 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 15° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a small pad of celite
|
Type
|
WASH
|
Details
|
The filter cake is washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting white solid is partitioned between dichloromethane (150 mL) and saturated aqueous bicarbonate (150 mL)
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with dichloromethane (3×75 mL)
|
Type
|
WASH
|
Details
|
The combined organics are washed with saturated aqueous bicarbonate (1×100 mL), water (1×100 mL) and brine (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The organic residue is purified by flash chromatography
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C1(CCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |